molecular formula C23H25NO6 B2356603 N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide CAS No. 879465-19-7

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide

Cat. No.: B2356603
CAS No.: 879465-19-7
M. Wt: 411.454
InChI Key: GMDDZILCCHIIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted with a 3,4,5-trimethoxyphenyl group at position 3 and a butanamide chain at position 2. Chromone derivatives are well-studied for their biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. The butanamide side chain may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-6-8-18(25)24-23-19(20(26)15-10-7-9-13(2)21(15)30-23)14-11-16(27-3)22(29-5)17(12-14)28-4/h7,9-12H,6,8H2,1-5H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDDZILCCHIIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of a suitable phenol with an appropriate diketone under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butanamide Side Chain: The final step involves the amidation of the chromenone derivative with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromenone core can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding dihydrochromenone.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: Potential use in the development of new materials or as a precursor for pharmaceuticals.

Mechanism of Action

The biological activity of N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide is thought to be mediated through its interaction with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the chromenone core can interact with various biological pathways. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 3,4,5-Trimethoxyphenyl Substitutions

2.1.1. Combretastatin A-4 (CA4) Derivatives
Combretastatin A-4 (CA4) and its prodrug CA4P (2b) are potent tubulin-binding agents with a stilbene core. Unlike the chromone scaffold in the target compound, CA4 derivatives rely on a cis-stilbene structure for activity. The 3,4,5-trimethoxyphenyl group in both compounds is critical for binding to the colchicine site of tubulin. However, the chromone core in the target compound may offer improved metabolic stability compared to the oxidation-prone stilbene .

2.1.2. Sulfonamide-Based Analogs (e.g., Compound 9 and 10)
Compounds such as N-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzenesulfonamide (9) and 1-Methyl-1H-indole-5-sulfonic acid (3,4,5-trimethoxyphenyl)amide (10) feature sulfonamide linkages instead of the chromone-amide hybrid. These analogs exhibit tubulin inhibition but with reduced in vivo efficacy due to poor pharmacokinetic profiles. The butanamide chain in the target compound may address these limitations by balancing lipophilicity and aqueous solubility .

2.1.3. 4-(2’-Fluoro-[1,1’-biphenyl]-4-yl)-N-(3,4,5-trimethoxyphenyl)butanamide (1034)
This compound (1034) shares the butanamide and 3,4,5-trimethoxyphenyl groups with the target molecule but replaces the chromone core with a biphenyl system. Compound 1034 demonstrated efficacy against glioblastoma drug-tolerant persister cells, highlighting the importance of the 3,4,5-trimethoxyphenyl group in targeting cancer survival pathways. The chromone core in the target compound may confer distinct binding interactions due to its planar, heterocyclic structure .

Impact of Acyl Chain Length

describes a series of N-(4-sulfamoylphenyl)alkanamides (5a–5d) with varying acyl chains (C4–C7). Key findings:

  • Butanamide (5a) : Exhibited moderate solubility (logP ~2.5) and a melting point of 180–182°C.
  • Hexanamide (5c) : Increased lipophilicity (logP ~3.1) correlated with reduced aqueous solubility but improved membrane permeability.
    The target compound’s butanamide chain likely optimizes this balance, avoiding excessive hydrophobicity while maintaining cellular uptake .

Key Data Table

Compound Name Core Structure Substituents Biological Activity (Inferred) Solubility (logP) Synthesis Yield
Target Compound Chromen-4-one 3,4,5-Trimethoxyphenyl; butanamide Tubulin inhibition (potential) ~2.8 (estimated) Not reported
Combretastatin A-4P (CA4P) Stilbene 3,4,5-Trimethoxyphenyl; phosphate Tubulin polymerization inhibitor ~1.9 65–75%
Compound 1034 Biphenyl 3,4,5-Trimethoxyphenyl; butanamide Anti-persister cell activity ~3.2 45–50%
N-(4-sulfamoylphenyl)butanamide (5a) Sulfamoylphenyl Butanamide Not reported ~2.5 51%

Research Implications

  • The 3,4,5-trimethoxyphenyl group is a conserved feature in anti-mitotic agents, but the chromone core in the target compound may offer novel binding modes.
  • The butanamide chain improves drug-like properties compared to longer acyl chains (e.g., hexanamide in 5c) or sulfonamides (e.g., compound 9) .
  • Further studies should prioritize in vitro tubulin polymerization assays and pharmacokinetic profiling to validate these hypotheses.

Biological Activity

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate chromene derivatives with butanamide. The structural framework includes a chromenone moiety substituted with a trimethoxyphenyl group, which is crucial for its biological activity.

2. Biological Activity

2.1 Antitumor Activity

Research indicates that derivatives of chromenone compounds exhibit notable antitumor properties. For instance, studies have shown that structurally similar compounds can inhibit cancer cell proliferation effectively. The compound's mechanism may involve interference with cell cycle progression and induction of apoptosis in cancer cells.

CompoundCell LineGI50 (µM)
AMCF-77.24
BHeLa14.12
CA5493.16

2.2 Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit various enzymes involved in disease processes:

  • Cholinesterases : Compounds similar to this structure have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
  • Cyclooxygenase (COX) : Inhibition of COX enzymes is relevant for anti-inflammatory effects. Studies suggest that derivatives can act as selective inhibitors of COX-2, which is associated with pain and inflammation.

3. Case Studies

Several studies have explored the biological activity of related compounds:

  • Antioxidant Activity : A study demonstrated that chromenone derivatives possess significant antioxidant properties, scavenging free radicals effectively, which is vital for preventing oxidative stress-related diseases.
  • Cytotoxicity : In vitro studies on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that certain derivatives exhibited cytotoxic effects at low micromolar concentrations, suggesting potential as chemotherapeutic agents.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes or receptors, indicating favorable binding affinities that correlate with observed biological activities.

4. Conclusion

The compound this compound shows promise in various biological activities, particularly in antitumor and enzyme inhibition contexts. Further research is warranted to fully elucidate its mechanisms and optimize its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.